![molecular formula C34H48N2O3 B11513321 4-(decyloxy)-N-{4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B11513321.png)
4-(decyloxy)-N-{4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DECYLOXY)-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE is a complex organic compound that features a unique structural framework. This compound contains a decyloxy group, a trimethyl-6-azabicyclo[3.2.1]octane moiety, and a benzamide core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DECYLOXY)-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 6-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective construction methods, often involving the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Attachment of the decyloxy group:
Coupling with the benzamide core: The final step involves coupling the synthesized intermediate with the benzamide core, often using amide bond formation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(DECYLOXY)-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(DECYLOXY)-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(DECYLOXY)-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions . Additionally, the benzamide core may interact with various enzymes and proteins, affecting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Tropane alkaloids: These natural products contain a similar bicyclic structure and are known for their pharmacological properties.
8-oxabicyclo[3.2.1]octane derivatives: These compounds have a similar bicyclic framework but differ in the presence of an oxygen atom.
Uniqueness
4-(DECYLOXY)-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZAMIDE is unique due to the combination of its decyloxy group, azabicyclo[3.2.1]octane moiety, and benzamide core. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C34H48N2O3 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
4-decoxy-N-[4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C34H48N2O3/c1-5-6-7-8-9-10-11-12-21-39-30-19-15-26(16-20-30)31(37)35-28-17-13-27(14-18-28)32(38)36-25-34(4)23-29(36)22-33(2,3)24-34/h13-20,29H,5-12,21-25H2,1-4H3,(H,35,37) |
InChI Key |
QLJMAZMVTODTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CC4(CC3CC(C4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11513242.png)
![2-[(4-Methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11513249.png)
![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513251.png)
![1-(2,3-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11513257.png)
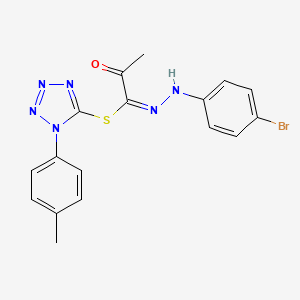
![1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513262.png)
![1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline](/img/structure/B11513264.png)
![5-Benzyl-3-(3-ethoxy-2-hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513278.png)
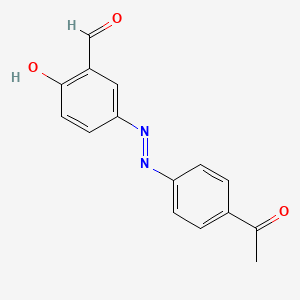
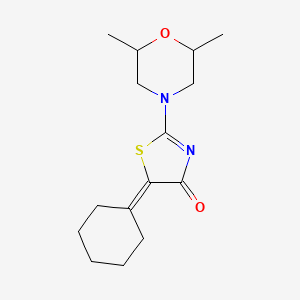
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513291.png)
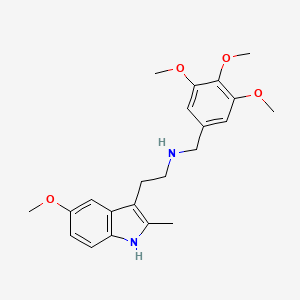
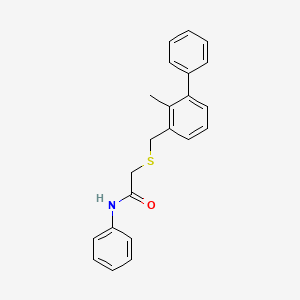
![3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile](/img/structure/B11513304.png)
